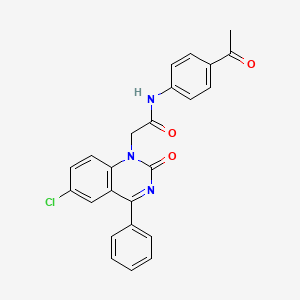

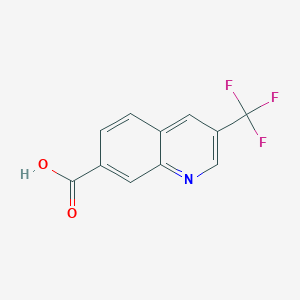

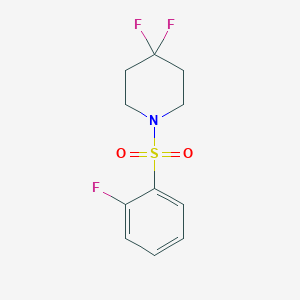

Methyl 2-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

カタログ番号:

B2863510

CAS番号:

946332-14-5

分子量:

407.382

InChIキー:

ARZVOMMEPWYRHC-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring, the introduction of the nitrobenzyl group, and the formation of the benzoate ester .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The dihydropyridine ring is a six-membered ring with one nitrogen atom and a double bond. The nitrobenzyl group consists of a benzene ring with a nitro group (-NO2) and a methyl group (-CH3) attached. The benzoate ester is formed by the condensation of benzoic acid and methanol .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, the nitro group in the nitrobenzyl part of the molecule could potentially undergo reduction to form an amine. The ester could be hydrolyzed to form benzoic acid and methanol under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive. The ester group could influence the compound’s solubility in different solvents .科学的研究の応用

Photorearrangement and Kinetics

- Photorearrangement of Nitrobenzyl Esters : Studies on o-nitrobenzyl benzoate and its derivatives have shown that the quantum yield of bond cleavage in photorearrangement does not depend on the ester group but is significantly influenced by the substituent in the α position. This process is crucial in understanding the formation and decay of nitronic acid, which plays a pivotal role in various chemical reactions involving nitrobenzyl compounds (Qin Zhu, W. Schnabel, H. Schupp, 1987).

Beta-Lactamase Inhibitory Properties

- Beta-Lactamase Inhibition : Research into p-nitrobenzyl 2 beta-[(benzoyloxy)methyl]-2 alpha-methylpenam-3 alpha-carboxylate has demonstrated potent beta-lactamase inhibitory properties in vitro against various bacterial strains. These findings are crucial for developing new antibacterial agents and understanding the mechanisms of resistance (W. Gottstein, U. Haynes, D. N. Mcgregor, 1982).

Molecular Interactions and Structural Analysis

- Sulphur(IV)-Oxygen Interaction : The molecular structures involving sulphur(IV)-oxygen interactions have been explored, revealing insights into the steric and conjugative effects and the role of sulphur(II)—oxygen interaction in determining molecular conformations and reactivity. Such studies are fundamental in designing and understanding the behavior of organic compounds under various conditions (Á. Kucsman, I. Kapovits, I. Kövesdi, A. Kălmăn, L. Párkányi, 1984).

Safety and Hazards

特性

IUPAC Name |

methyl 2-[[1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6/c1-30-21(27)16-8-2-3-10-18(16)22-19(25)17-9-5-11-23(20(17)26)13-14-6-4-7-15(12-14)24(28)29/h2-12H,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZVOMMEPWYRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

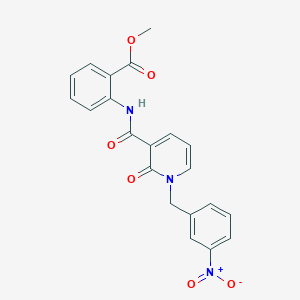

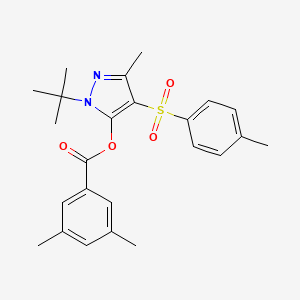

N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-en...

Cat. No.: B2863427

CAS No.: 2411248-65-0

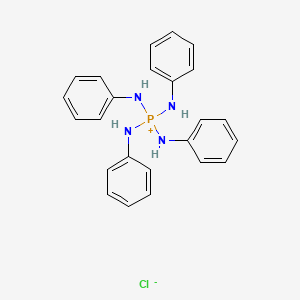

Tetrakis(phenylamino)phosphonium chloride

Cat. No.: B2863429

CAS No.: 1057657-58-5

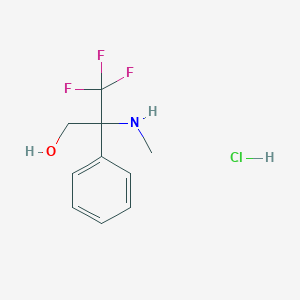

tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}t...

Cat. No.: B2863430

CAS No.: 1211312-12-7

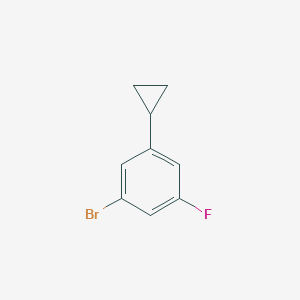

1-Bromo-3-cyclopropyl-5-fluorobenzene

Cat. No.: B2863432

CAS No.: 1311265-74-3

![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2863427.png)

![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)

![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2863446.png)

![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)